(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 100795-92-4
VCID: VC20832544
InChI: InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Molecular Formula: C13H15ClN2O3S
Molecular Weight: 314.79 g/mol

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

CAS No.: 100795-92-4

Cat. No.: VC20832544

Molecular Formula: C13H15ClN2O3S

Molecular Weight: 314.79 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride - 100795-92-4

Specification

CAS No. 100795-92-4
Molecular Formula C13H15ClN2O3S
Molecular Weight 314.79 g/mol
IUPAC Name (5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
Standard InChI Key LEDGHOKSFJGTLU-YGCVIUNWSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl
SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator